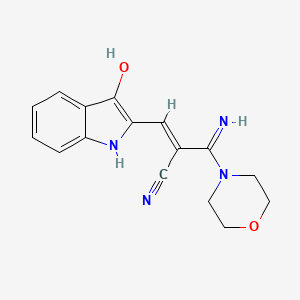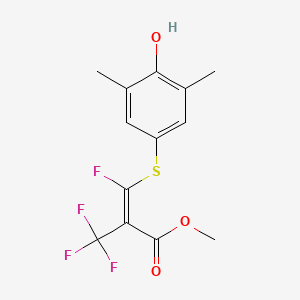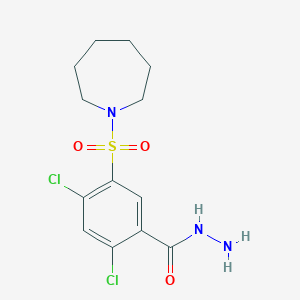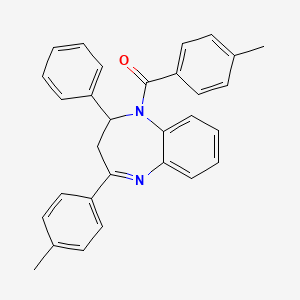![molecular formula C28H32O3 B11636886 2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636886.png)
2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HEXYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen-6-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HEXYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of a hexyl-substituted chromen-6-one precursor with a phenylprop-2-en-1-yl ether under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-HEXYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-HEXYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-HEXYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(4-METHOXYPHENYL)-2-OXOETHOXY)-4-METHYL-6H-BENZO©CHROMEN-6-ONE
- 2-[3-(DIMETHYLAMINO)PROP-2-ENOYL]-3-HYDROXY-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Uniqueness
2-HEXYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexyl and phenylprop-2-en-1-yl ether groups contribute to its lipophilicity and ability to interact with hydrophobic regions of biological targets, enhancing its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C28H32O3 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
2-hexyl-3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C28H32O3/c1-2-3-4-8-15-22-19-25-23-16-9-10-17-24(23)28(29)31-27(25)20-26(22)30-18-11-14-21-12-6-5-7-13-21/h5-7,11-14,19-20H,2-4,8-10,15-18H2,1H3/b14-11+ |
InChI-Schlüssel |
GYPWINKVUAIYJU-SDNWHVSQSA-N |
Isomerische SMILES |
CCCCCCC1=CC2=C(C=C1OC/C=C/C3=CC=CC=C3)OC(=O)C4=C2CCCC4 |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1OCC=CC3=CC=CC=C3)OC(=O)C4=C2CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)
![6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11636813.png)

![N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide](/img/structure/B11636826.png)
![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)






![2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B11636892.png)
![1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B11636899.png)
